molecular formula C12H24N2O3S B7720052 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide

2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide

Cat. No. B7720052
M. Wt: 276.40 g/mol
InChI Key: ZXQBMWIICBVNGG-UHFFFAOYSA-N
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Description

2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide, also known as ISA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, ISA has been found to have unique properties that make it a promising candidate for various therapeutic applications.

Scientific Research Applications

2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide has been studied extensively for its potential applications in the treatment of various diseases. It has been found to have potent anti-inflammatory, analgesic, and antipyretic effects. 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide has also been shown to have anticonvulsant and anxiolytic properties. Furthermore, 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide has been studied for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide is not fully understood. However, it is believed that 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Furthermore, 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide has been found to reduce oxidative stress and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. However, one limitation of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of more water-soluble derivatives of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide, which would improve its bioavailability and make it easier to administer in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide and its potential applications in various disease states.
Conclusion
In conclusion, 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide is a promising compound with a wide range of potential applications in the field of medicine. Its potent anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to develop more water-soluble derivatives for use in experimental settings.

Synthesis Methods

The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide involves the reaction of N-cyclohexylmethylamine with N-isopropylacetamide in the presence of sulfuric acid. The reaction yields 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide as a white crystalline solid with a melting point of 123-125°C. The purity of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide can be improved by recrystallization from ethanol.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-10(2)13-12(15)9-14(18(3,16)17)11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQBMWIICBVNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclohexyl(methylsulfonyl)amino]-N-propan-2-ylacetamide

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